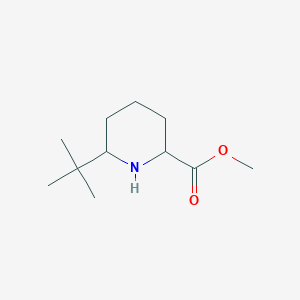

Methyl 6-tert-butylpiperidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 6-tert-butylpiperidine-2-carboxylate” is a chemical compound with the molecular formula C11H21NO2 . It has a molecular weight of approximately 199.294 .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C11H21NO2 . Unfortunately, specific details about its structural configuration are not available in the search results.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of approximately 199.294 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación

Electrocatalytic Carboxylation

Research has explored the electrocatalytic carboxylation of various compounds with CO2 in ionic liquids, a method potentially applicable for modifying Methyl 6-tert-butylpiperidine-2-carboxylate or similar structures. This approach offers an eco-friendly and efficient way to incorporate carboxylate groups into molecules, which could be beneficial for synthesizing new compounds or enhancing the properties of existing ones (Feng et al., 2010).

Synthesis and Antibacterial Agents

The synthesis of various substituted compounds, such as fluoro-naphthyridines, demonstrates the chemical versatility and potential pharmaceutical applications of similar structures. By altering substituents around the core molecule, researchers can investigate the antibacterial properties of these compounds, suggesting a method for designing new antibiotics or chemical agents (Bouzard et al., 1992).

Luminescent Lanthanide Complexes

The development of luminescent lanthanide complexes using carboxylate-based ligands, similar in functionality to this compound, highlights the potential for creating advanced materials. These complexes are crucial for applications in bioimaging, sensing, and lighting due to their unique photophysical properties (Charbonnière et al., 2008).

Organic Synthesis and Medicinal Chemistry

Research into the synthesis of complex organic molecules, including the use of tert-butyl methyl ether in esterification and Ritter reactions, provides insights into methodologies that could be adapted for working with this compound. These methods are relevant for creating pharmaceutical intermediates and enhancing synthetic routes (Dawar et al., 2011).

High-Pressure CO2 Solubility

The study of high-pressure CO2 solubility in ionic liquids related to carboxylic acid derivatives suggests potential applications in gas capture and storage. This research could inform the development of processes involving this compound for environmental or industrial gas management (Mattedi et al., 2011).

Propiedades

IUPAC Name |

methyl 6-tert-butylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)9-7-5-6-8(12-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJLSAZUBWLKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid](/img/structure/B2743686.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)

![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)

![N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2743703.png)

![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)